SU5408 is classified as a kinase inhibitor, specifically targeting VEGFR2. It is derived from synthetic processes involving the condensation of indole and pyrrole derivatives. The compound has been cataloged under the Chemical Abstracts Service number 15966-93-5, making it easily identifiable for research and pharmaceutical purposes .
The synthesis of SU5408 typically involves several key steps:
The molecular formula of SU5408 is C_14H_12N_4O, with a molecular weight of approximately 240.27 g/mol. The structure features:
The three-dimensional conformation of SU5408 allows it to effectively bind to the ATP-binding site of VEGFR2, inhibiting its kinase activity .
SU5408 primarily acts through competitive inhibition of VEGFR2 by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules involved in angiogenesis. The compound has demonstrated an IC50 value of approximately 70 nM against mouse VEGFR2, indicating its potency as an inhibitor .
In experimental settings, SU5408 has been used in various assays to assess its effects on cell proliferation, migration, and tube formation in endothelial cells, showcasing its role in modulating angiogenic processes.
The mechanism by which SU5408 exerts its effects involves:
Studies have shown that co-treatment with SU5408 significantly reduces cell proliferation rates in assays designed to measure the effects on neural stem and progenitor cells when stimulated by vascular endothelial growth factor A (VEGFA) .
Relevant analytical data include melting point and spectral data (NMR, UV-Vis), which confirm its identity and purity post-synthesis .
SU5408 has significant applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2